Phosphorothioic acid, O,O-diethyl O-phenyl ester, also known as diethyl phenyl phosphorothioate (DPhPT), can be used as a building block in the synthesis of antisense oligonucleotides (ASOs) []. ASOs are short, single-stranded pieces of DNA designed to complement and bind to specific messenger RNA (mRNA) sequences. This binding can interfere with the translation of mRNA into protein, effectively silencing the expression of specific genes []. DPhPT is incorporated into the backbone of ASOs, replacing the naturally occurring phosphodiester linkages. This modification offers several advantages:
DPhPT can act as an inhibitor for certain enzymes, particularly those involved in the transfer of phosphate groups. In research, this property can be exploited to study enzyme function and identify potential drug targets. For example, DPhPT has been shown to inhibit protein kinase C (PKC), an enzyme involved in cell signaling pathways []. By inhibiting PKC, researchers can investigate its role in various cellular processes and potentially develop drugs that modulate its activity.
Phosphorothioic acid, O,O-diethyl O-phenyl ester, also known as O,O-diethyl phenyl phosphorothioate, is an organophosphorus compound with the molecular formula and a molecular weight of approximately 248.27 g/mol. It is characterized by the presence of a phosphorothioate group, which includes a phosphorus atom bonded to sulfur and oxygen atoms, and is commonly used in agricultural applications as a pesticide and insecticide. The compound's structure features two ethyl groups and a phenyl group attached to the phosphorus atom, which contributes to its chemical properties and biological activity .
Phosphorothioic acid, O,O-diethyl O-phenyl ester exhibits significant biological activity primarily as an insecticide. It acts by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing paralysis and eventual death of the target pests. Its effectiveness against a wide range of insects makes it valuable in agricultural pest management .
The synthesis of phosphorothioic acid, O,O-diethyl O-phenyl ester can be achieved through several methods:
Studies have shown that phosphorothioic acid, O,O-diethyl O-phenyl ester interacts with various biological systems:
Several compounds share structural similarities with phosphorothioic acid, O,O-diethyl O-phenyl ester. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Phosphorothioic acid, O,O-diethyl S-phenyl ester | Organophosphate | Contains sulfur directly bonded to the phenyl group; used similarly as an insecticide. |
Phosphorothioic acid, O,O-diethyl O-(p-methylthio)phenyl ester | Organophosphate | Features a methylthio group; exhibits comparable biological activity but with different specificity. |
Dimethyl phosphorothioate | Organophosphate | More volatile; often used as a model compound for studying organophosphate behavior. |
These compounds highlight the unique characteristics of phosphorothioic acid, O,O-diethyl O-phenyl ester while demonstrating how variations in structure can influence biological activity and applications .